Deutarserine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

103292-62-2 |

|---|---|

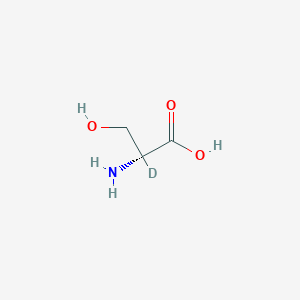

Molecular Formula |

C3H7NO3 |

Molecular Weight |

106.10 g/mol |

IUPAC Name |

(2R)-2-amino-2-deuterio-3-hydroxypropanoic acid |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m1/s1/i2D |

InChI Key |

MTCFGRXMJLQNBG-LIIDHCAMSA-N |

Isomeric SMILES |

[2H][C@@](CO)(C(=O)O)N |

Canonical SMILES |

C(C(C(=O)O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

Deutetrabenazine: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deutetrabenazine is a novel therapeutic agent approved for the management of chorea associated with Huntington's disease and tardive dyskinesia. Its innovative design as a deuterated analog of tetrabenazine confers a distinct pharmacokinetic profile, leading to improved tolerability while maintaining therapeutic efficacy. This technical guide provides a comprehensive overview of the core mechanism of action of deutetrabenazine, detailing its molecular target, metabolic pathways, and the pharmacodynamic consequences of its interaction with the vesicular monoamine transporter 2 (VMAT2). This document synthesizes key quantitative data, outlines experimental methodologies for its characterization, and visualizes the intricate signaling and logical pathways involved in its therapeutic effect.

Core Mechanism of Action: VMAT2 Inhibition

The primary mechanism of action of deutetrabenazine is the reversible inhibition of Vesicular Monoamine Transporter 2 (VMAT2).[1] VMAT2 is a crucial protein embedded in the membrane of presynaptic vesicles within monoaminergic neurons. Its function is to transport monoamine neurotransmitters—primarily dopamine, serotonin, norepinephrine, and histamine—from the cytoplasm into the synaptic vesicles. This vesicular sequestration is essential for the subsequent release of these neurotransmitters into the synaptic cleft upon neuronal firing.

Deutetrabenazine itself is a prodrug that is rapidly and extensively metabolized into its active metabolites, α-dihydrotetrabenazine (HTBZ) and β-dihydrotetrabenazine (HTBZ).[2] These metabolites are the primary pharmacologically active moieties and act as potent and selective inhibitors of VMAT2.[2] By binding to VMAT2, the active metabolites of deutetrabenazine block the uptake of monoamines into synaptic vesicles. This leads to a depletion of monoamine stores within the presynaptic terminal.[1] The unbound cytoplasmic monoamines are then susceptible to degradation by monoamine oxidase (MAO) and other enzymes. The net effect is a reduction in the amount of neurotransmitter available for release, thereby dampening monoaminergic neurotransmission. The therapeutic benefit in hyperkinetic movement disorders like Huntington's chorea and tardive dyskinesia is primarily attributed to the presynaptic depletion of dopamine.

The Role of Deuteration

A key innovation in the development of deutetrabenazine is the strategic substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, at key metabolic sites on the tetrabenazine molecule. This deuteration does not alter the pharmacodynamic properties of the active metabolites but significantly modifies their pharmacokinetic profile. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage by cytochrome P450 2D6 (CYP2D6), the primary enzyme responsible for the metabolism of the active HTBZ metabolites.

This "kinetic isotope effect" results in a slower rate of metabolism of the active metabolites of deutetrabenazine compared to those of tetrabenazine. This leads to:

-

Longer half-lives of the active metabolites.

-

Higher plasma exposure (AUC) of the active metabolites.

-

Lower peak plasma concentrations (Cmax).

-

Reduced formation of inactive metabolites .

These pharmacokinetic advantages allow for less frequent dosing (twice daily for deutetrabenazine versus three times daily for tetrabenazine) and a lower total daily dose, which contributes to a more stable plasma concentration and an improved side-effect profile, particularly a reduction in dose-dependent adverse events.[3]

Quantitative Pharmacological Data

The binding affinity and inhibitory potency of deutetrabenazine's active metabolites for VMAT2 have been quantified in various in vitro studies.

| Metabolite | VMAT2 Binding Affinity (Ki) | VMAT2 Inhibition (IC50) |

| (+)-α-HTBZ-d6 | 1.5 nM[3] | ~10 nM[1] |

| (+)-β-HTBZ-d6 | 12.4 nM[3] | ~10 nM[1] |

| (-)-α-HTBZ-d6 | >1000 nM[1] | >1000 nM[1] |

| (-)-β-HTBZ-d6 | >1000 nM[1] | >1000 nM[1] |

Note: HTBZ-d6 refers to the deuterated dihydrotetrabenazine metabolites.

Pharmacokinetic Profile: Deutetrabenazine vs. Tetrabenazine

The deuteration of tetrabenazine leads to significant differences in the pharmacokinetic parameters of the active metabolites.

| Parameter | Deutetrabenazine (Active Metabolites) | Tetrabenazine (Active Metabolites) |

| Half-life (t1/2) | ~9-11 hours | ~2-8 hours |

| Peak Plasma Concentration (Cmax) | Lower | Higher |

| Area Under the Curve (AUC) | Increased | Lower |

| Dosing Frequency | Twice daily | Three times daily |

Experimental Protocols

[3H]Dihydrotetrabenazine ([3H]DTBZ) VMAT2 Binding Assay

This assay is a standard method to determine the binding affinity of compounds to VMAT2.

Objective: To measure the displacement of a radiolabeled ligand ([3H]DTBZ) from VMAT2 by a test compound (e.g., deutetrabenazine metabolites) to determine the test compound's binding affinity (Ki).

Materials:

-

Rat brain tissue (striatum), a rich source of VMAT2.

-

[3H]Dihydrotetrabenazine ([3H]DTBZ) as the radioligand.

-

Test compounds (deutetrabenazine metabolites).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold assay buffer).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold sucrose buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a high speed to pellet the membranes containing synaptic vesicles. Resuspend the pellet in the assay buffer.

-

Binding Reaction: In a reaction tube, combine the membrane preparation, [3H]DTBZ at a concentration near its Kd, and varying concentrations of the test compound. For determining non-specific binding, use a high concentration of a known VMAT2 inhibitor (e.g., unlabeled tetrabenazine).

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [3H]DTBZ against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Mechanism and Pathways

Signaling Pathway of Deutetrabenazine's Action

Caption: Signaling pathway of deutetrabenazine's action on VMAT2.

Experimental Workflow for VMAT2 Binding Assay

Caption: Experimental workflow for a VMAT2 radioligand binding assay.

Logical Relationship of Deutetrabenazine's Mechanism to Clinical Effect

Caption: Logical flow from molecular design to clinical outcome.

Clinical Implications and Conclusion

The mechanism of action of deutetrabenazine, centered on the reversible inhibition of VMAT2 by its deuterated active metabolites, provides a targeted approach to reducing the hyperdopaminergic state implicated in chorea associated with Huntington's disease and tardive dyskinesia. The key innovation of deuteration confers a more favorable pharmacokinetic profile, allowing for effective symptom control with a potentially improved safety and tolerability profile compared to its non-deuterated predecessor. This in-depth understanding of its pharmacology is crucial for ongoing research, clinical application, and the development of future therapies for movement disorders.

References

The Therapeutic Potential of Deutarserine: A Technical Whitepaper on a Deuterated D-Serine for Schizophrenia

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Deutarserine (also known as CTP-692) is a deuterated form of D-serine that was investigated as an adjunctive treatment for schizophrenia. The rationale for its development was based on the hypothesis that enhancing N-methyl-D-aspartate (NMDA) receptor function through a co-agonist could alleviate the symptoms of schizophrenia. Deuteration of D-serine was intended to improve its pharmacokinetic profile and potentially enhance its safety, particularly concerning renal safety. However, the development of this compound was discontinued after a Phase 2 clinical trial failed to meet its primary and secondary endpoints. This whitepaper will provide a comprehensive overview of the therapeutic concept behind this compound, its mechanism of action, a summary of its clinical development, and the outcomes of the pivotal Phase 2 study.

Introduction: The Rationale for Deuterated Drugs

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, is a strategic approach in medicinal chemistry to enhance the pharmacokinetic properties of a drug.[1] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic breakdown by enzymes, a phenomenon known as the kinetic isotope effect.[2] This can result in several potential advantages, including:

-

Improved Pharmacokinetics: Slower metabolism can lead to a longer drug half-life, more stable plasma concentrations, and reduced peak-to-trough variability.[3][4]

-

Reduced Dosage and Frequency: A longer half-life may allow for lower or less frequent dosing, which can improve patient compliance.[5]

-

Enhanced Safety Profile: Slower metabolism can reduce the formation of toxic metabolites and may decrease the potential for adverse drug reactions.[5][6]

-

Increased Efficacy: By maintaining therapeutic drug levels for a longer duration, deuterated drugs may exhibit improved efficacy.[5]

Several deuterated drugs have received regulatory approval, demonstrating the clinical viability of this approach. Notable examples include Deutetrabenazine for the treatment of chorea associated with Huntington's disease and tardive dyskinesia, and Deucravacitinib for plaque psoriasis.[7][8][9]

This compound: A Deuterated D-Serine for Schizophrenia

This compound (CTP-692) is a deuterated form of D-serine.[10] D-serine is an endogenous co-agonist of the NMDA receptor, a key glutamate receptor in the brain.[11][12] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia.[13] Therefore, enhancing NMDA receptor signaling with a co-agonist like D-serine was proposed as a potential therapeutic strategy.[11][12][14]

The rationale for developing a deuterated version of D-serine was to improve upon its known limitations. While D-serine had shown some promise in clinical studies for schizophrenia, concerns about renal safety and variable pharmacokinetics hampered its development.[15][16] Preclinical studies with this compound suggested an improved renal safety profile compared to non-deuterated D-serine.[17]

Mechanism of Action

This compound was designed to act as a potent co-agonist at the glycine site of the NMDA receptor, similar to endogenous D-serine.[13][18] The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist (either glycine or D-serine) to become fully active. By increasing the availability of a co-agonist, this compound was expected to enhance NMDA receptor-mediated neurotransmission, potentially ameliorating the synaptic deficits associated with schizophrenia.

dot

Caption: Proposed mechanism of action of this compound at the NMDA receptor.

Clinical Development and Outcomes

This compound underwent Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability, and efficacy as an adjunctive treatment for schizophrenia.[19]

Phase 1 Studies

Phase 1 studies in healthy volunteers demonstrated that this compound was generally well-tolerated.[16] The studies also showed that this compound had low inter-individual pharmacokinetic variability and, importantly, did not show signs of renal impairment at the doses tested.[16]

Phase 2 Clinical Trial (NCT04158687)

A Phase 2, double-blind, randomized, placebo-controlled study was conducted to evaluate the efficacy and safety of this compound as an adjunctive treatment in adults with schizophrenia who were on a stable dose of an antipsychotic medication.[19][20]

-

Study Design: Double-blind, randomized, placebo-controlled, parallel-group study.[10]

-

Participants: 325 adults with a diagnosis of schizophrenia, on a stable regimen of an antipsychotic medication.[10][15]

-

Intervention: Patients were randomized to receive one of three doses of this compound (1, 2, or 4 grams) or a placebo, administered once daily for 12 weeks.[10]

-

Primary Endpoint: The primary efficacy endpoint was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at week 12.[10][15]

-

Secondary Endpoints: Secondary endpoints included changes in the positive and negative symptom subscales of the PANSS.[15]

dot

Caption: Simplified workflow of the Phase 2 clinical trial for this compound.

The Phase 2 trial of this compound did not meet its primary endpoint.[10] There was no statistically significant improvement in the PANSS total score at 12 weeks for any of the this compound dose groups compared to placebo.[10][15] Furthermore, the study failed to meet its secondary endpoints, with no significant effects observed on the positive or negative symptom subscales of the PANSS.[15]

Table 1: Summary of this compound Phase 2 Trial Outcome

| Endpoint | Result |

| Primary Endpoint | |

| Change in PANSS Total Score at 12 Weeks | No statistically significant improvement compared to placebo[10][15] |

| Secondary Endpoints | |

| Change in PANSS Positive Symptom Subscale | No statistically significant improvement compared to placebo[15] |

| Change in PANSS Negative Symptom Subscale | No statistically significant improvement compared to placebo[15] |

Based on these results, Concert Pharmaceuticals announced the discontinuation of the development of CTP-692 (this compound) for the treatment of schizophrenia.[15]

Discussion and Future Perspectives

The failure of this compound in its Phase 2 trial was a significant setback for the development of NMDA receptor co-agonists for schizophrenia. Despite a strong preclinical rationale and promising Phase 1 data, the therapeutic hypothesis did not translate into clinical efficacy in this instance.

Several factors could have contributed to the lack of efficacy observed in the Phase 2 trial:

-

Complexity of Schizophrenia Pathophysiology: The underlying neurobiology of schizophrenia is highly complex and heterogeneous. It is possible that targeting the NMDA receptor alone is insufficient to produce a clinically meaningful therapeutic effect in a broad population of patients.

-

Patient Population: The trial enrolled patients who were already on stable antipsychotic medication. The concomitant use of these medications may have masked or interfered with the potential effects of this compound.

-

Dosing: While a range of doses was explored, it is possible that the optimal therapeutic dose was not achieved or that the treatment duration was insufficient.

The discontinuation of this compound's development highlights the challenges in translating promising preclinical findings into effective treatments for complex neuropsychiatric disorders. While the deuteration strategy successfully addressed the pharmacokinetic and potential safety concerns of D-serine, the fundamental therapeutic approach of enhancing NMDA receptor function with a co-agonist did not prove successful in this clinical trial.

Future research in this area may need to focus on more targeted patient populations, combination therapies with novel mechanisms of action, or the development of more potent and selective modulators of the NMDA receptor complex.

Conclusion

This compound was a deuterated form of D-serine developed to improve upon the pharmacokinetic and safety profile of its non-deuterated counterpart for the adjunctive treatment of schizophrenia. While the deuteration strategy appeared successful in preclinical and Phase 1 studies, the pivotal Phase 2 clinical trial failed to demonstrate efficacy. The development of this compound was subsequently discontinued. The outcome of the this compound clinical program underscores the significant challenges in developing novel therapeutics for schizophrenia and serves as an important case study for the application of deuteration technology in drug development.

References

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. deutramed.com [deutramed.com]

- 3. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 4. Deutetrabenazine | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 5. What Are Deuterated Drugs? Everything You Need to Know About Deuterated Compounds [simsonpharma.com]

- 6. bioscientia.de [bioscientia.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. FDA-Approved Deuterated Drugs and Their Syntheses | by Allen Che | Medium [medium.com]

- 9. salamandra.net [salamandra.net]

- 10. Concert Pharmaceuticals Announces Results from CTP-692 Phase 2 Trial in Patients with Schizophrenia - BioSpace [biospace.com]

- 11. Frontiers | D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fiercebiotech.com [fiercebiotech.com]

- 16. biospace.com [biospace.com]

- 17. Concert Pharmaceuticals Presents Preclinical Data on CTP-692, a Novel Drug Candidate for Schizophrenia, Supporting Potential to Improve Safety Profile of D-Serine - BioSpace [biospace.com]

- 18. D-Serine deuterated(Concert Pharmaceuticals, Inc.) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 19. go.drugbank.com [go.drugbank.com]

- 20. go.drugbank.com [go.drugbank.com]

Deutarserine and its Modulation of the NMDA Receptor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deutarserine (CTP-692), a deuterated form of D-serine, was developed as a potential adjunctive therapy for schizophrenia, targeting the N-methyl-D-aspartate (NMDA) receptor. The rationale was based on the NMDA receptor hypofunction hypothesis of schizophrenia and the role of D-serine as a crucial co-agonist at the receptor's glycine modulatory site. Deuteration was intended to improve the pharmacokinetic profile and mitigate the renal toxicity observed with high doses of D-serine. While preclinical studies suggested potential advantages, a pivotal Phase 2 clinical trial in patients with schizophrenia did not meet its primary or secondary endpoints, leading to the discontinuation of its development. This technical guide provides a comprehensive overview of this compound's mechanism of action, the preclinical and clinical data generated, and the experimental methodologies relevant to its investigation.

Introduction: The NMDA Receptor and the Rationale for this compound

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a critical role in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[1] For the NMDA receptor to be activated, it requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the glycine modulatory site on the GluN1 subunit.[2][3] The hypofunction of the NMDA receptor has been a prominent hypothesis in the pathophysiology of schizophrenia, suggesting that enhancing NMDA receptor activity could alleviate symptoms of the disorder, particularly negative and cognitive symptoms which are poorly addressed by current antipsychotics.[2][4]

D-serine, an endogenous co-agonist of the NMDA receptor, has been investigated as a therapeutic agent for schizophrenia.[5][6] Clinical studies with D-serine have shown some promise, particularly at higher doses, in improving symptoms.[7][8][9] However, concerns about potential nephrotoxicity at high doses and a challenging pharmacokinetic profile have limited its clinical utility.[10][11]

This compound (CTP-692) was synthesized by Concert Pharmaceuticals as a deuterated form of D-serine.[12][13] The substitution of hydrogen with deuterium atoms can alter the metabolic pathways of a compound, often leading to a longer half-life and increased exposure. The hypothesis was that this compound would provide greater and more consistent brain exposure than D-serine, potentially allowing for lower doses and a reduced risk of renal toxicity.[14]

Mechanism of Action: Modulation of the NMDA Receptor Glycine Site

This compound, like D-serine, functions as an agonist at the glycine modulatory site of the NMDA receptor.[15][16] By binding to the GluN1 subunit, it facilitates the glutamate-induced opening of the ion channel, leading to an influx of calcium ions.[1] This influx triggers a cascade of downstream signaling pathways crucial for synaptic plasticity and neuronal function.[17][18] The intended therapeutic effect in schizophrenia was to enhance NMDA receptor-mediated neurotransmission, thereby compensating for the hypothesized receptor hypofunction.

The following diagram illustrates the central role of the NMDA receptor in synaptic transmission and the site of action for this compound.

Preclinical Data

The following table summarizes the key preclinical findings for this compound and the relevant comparative data for D-serine.

| Parameter | This compound (CTP-692) | D-serine | Reference |

| Mechanism of Action | NMDA Receptor Co-agonist | NMDA Receptor Co-agonist | [15],[2] |

| Binding Site | Glycine Modulatory Site (GluN1) | Glycine Modulatory Site (GluN1) | [2],[3] |

| Brain Exposure (Rats) | Higher than D-serine | Baseline | [14] |

| Oral Bioavailability (Rats) | Not specified | ~94% | [10] |

| Elimination Half-life (Rats, IV) | Not specified | 108 ± 16 min | [10] |

| Potential Advantage | Improved pharmacokinetics, potentially lower renal toxicity | - | [14] |

Clinical Trials

The clinical development of this compound culminated in a Phase 2, double-blind, placebo-controlled trial to evaluate its efficacy and safety as an adjunctive treatment for schizophrenia.[12][15]

Phase 2 Clinical Trial Design

The trial enrolled 325 patients who were already on stable antipsychotic medication.[12][13] Participants were randomized to receive one of three daily doses of this compound (1, 2, or 4 grams) or a placebo for 12 weeks.[15] The primary endpoint was the change in the Positive and Negative Syndrome Scale (PANSS) total score from baseline to week 12.[12]

The workflow of the clinical trial is illustrated in the diagram below.

Clinical Trial Results

The Phase 2 trial of this compound failed to meet its primary endpoint.[15] There was no statistically significant improvement in the PANSS total score for any of the this compound dose groups compared to placebo.[12] Furthermore, no significant improvements were observed in the secondary endpoints, including the positive and negative symptom subscales of the PANSS.[15]

Despite the lack of efficacy, this compound was generally well-tolerated, with adverse events being predominantly mild and evenly distributed across all treatment groups, including placebo.[15]

| Endpoint | Result | Reference |

| Primary Endpoint (Change in PANSS total score at 12 weeks) | No statistically significant difference compared to placebo | [12],[15] |

| Secondary Endpoints (Positive and Negative Symptom Subscales) | No statistically significant improvement | [15] |

| Safety and Tolerability | Generally well tolerated, adverse events similar to placebo | [15] |

Experimental Protocols

For researchers interested in studying compounds that modulate the NMDA receptor, several key experimental protocols are essential. Below are generalized methodologies for NMDA receptor binding assays, which are fundamental for determining the affinity of a compound for the receptor.

NMDA Receptor Binding Assay (Competitive Radioligand Binding)

This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that binds to a specific site on the NMDA receptor.

Objective: To determine the binding affinity (Ki) of a test compound for the NMDA receptor glycine site.

Materials:

-

Radioligand: [³H]CGP 39653 (a competitive antagonist for the glycine site) or a similar radioligand.

-

Membrane Preparation: Rat forebrain homogenates, which are a rich source of NMDA receptors.

-

Test Compound: this compound or other compounds of interest at various concentrations.

-

Assay Buffer: e.g., 10 mM HEPES buffer, pH 7.4.

-

Co-agonists: Glutamate (to saturate the glutamate binding site).

-

Non-specific Binding Control: A high concentration of a known non-radiolabeled ligand for the glycine site (e.g., D-serine or glycine).

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize rat forebrains in a suitable buffer and prepare a crude membrane fraction through centrifugation.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, glutamate, and varying concentrations of the test compound. For determining non-specific binding, a saturating concentration of the unlabeled ligand is used instead of the test compound.

-

Incubation: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). The Ki value can then be calculated using the Cheng-Prusoff equation.[19]

The following diagram outlines the workflow for a competitive radioligand binding assay.

Downstream Signaling Pathways of NMDA Receptor Activation

Activation of the NMDA receptor and the subsequent influx of Ca²⁺ initiates a complex array of intracellular signaling cascades. These pathways are crucial for the physiological effects of NMDA receptor activation, including synaptic plasticity. Key signaling molecules activated downstream of the NMDA receptor include Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K), and Src kinase.[17][20] These kinases, in turn, can modulate the activity of other proteins and gene expression, leading to long-lasting changes in synaptic strength.

The following diagram provides a simplified overview of some of the key signaling pathways activated by NMDA receptor modulation.

Conclusion

This compound was a rationally designed molecule aimed at improving upon the therapeutic potential of D-serine for the treatment of schizophrenia by leveraging the known benefits of deuteration on pharmacokinetics. While preclinical data were promising, the compound ultimately failed to demonstrate efficacy in a well-designed Phase 2 clinical trial. The story of this compound underscores the challenges of translating preclinical findings to clinical success, particularly in the complex field of neuropsychiatric drug development. The data and methodologies presented in this guide provide a valuable case study for researchers and drug developers working on NMDA receptor modulators and other novel therapeutic approaches for central nervous system disorders.

References

- 1. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Frontiers | Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia [frontiersin.org]

- 3. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMDA receptor modulator - Wikipedia [en.wikipedia.org]

- 5. D-serine added to antipsychotics for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. D-serine for Schizophrenia | Schizophrenia.com [schizophrenia.com]

- 7. High dose D-serine in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? [frontiersin.org]

- 10. Pharmacokinetics and toxicokinetics of d-serine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. psychiatrictimes.com [psychiatrictimes.com]

- 13. fiercebiotech.com [fiercebiotech.com]

- 14. This compound (CTP-692) / Sun Pharma [delta.larvol.com]

- 15. Concert Pharmaceuticals Announces Results from CTP-692 Phase 2 Trial in Patients with Schizophrenia - BioSpace [biospace.com]

- 16. D-Serine deuterated(Concert Pharmaceuticals, Inc.) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 17. Signaling pathways involved in NMDA-induced suppression of M-channels in corticotropin-releasing hormone neurons in central amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benthamdirect.com [benthamdirect.com]

- 19. NMDA Receptor Binding Studies [bio-protocol.org]

- 20. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

The Development of Deutetrabenazine for Tardive Dyskinesia: A Technical Overview

A Note on Terminology: This document details the history and development of deutetrabenazine. Initial searches for "Deutarserine" yielded no relevant results for a therapeutic agent in this context, suggesting a likely misspelling of deutetrabenazine, a well-established treatment for movement disorders.

Introduction: Deutetrabenazine, marketed under the brand name Austedo®, is a novel vesicular monoamine transporter 2 (VMAT2) inhibitor.[1] It represents a significant advancement in the management of tardive dyskinesia (TD), a persistent and often irreversible movement disorder that can arise from treatment with dopamine receptor antagonists, commonly used in the management of schizophrenia and other psychiatric conditions.[2][3] This technical guide provides a comprehensive overview of the development of deutetrabenazine, focusing on its mechanism of action, key clinical trial data, and the experimental methodologies employed.

Rationale for Development and Mechanism of Action

The development of deutetrabenazine was driven by the need for a better-tolerated alternative to tetrabenazine, an existing VMAT2 inhibitor used for chorea associated with Huntington's disease.[2][4] While effective, tetrabenazine's use is limited by a short half-life requiring frequent dosing and a challenging side-effect profile, including risks of depression, anxiety, and parkinsonism.[4][5]

Deutetrabenazine is a deuterated form of tetrabenazine, where specific hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen.[1][6][7] This modification, a process known as deuteration, slows down the drug's metabolism by the cytochrome P450 2D6 (CYP2D6) enzyme.[5] The result is a longer half-life of the active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ), leading to more stable plasma concentrations, allowing for less frequent dosing and an improved tolerability profile compared to its parent compound.[8][9][10]

The therapeutic effect of deutetrabenazine stems from its role as a reversible inhibitor of VMAT2.[2][11] VMAT2 is a protein crucial for transporting monoamines, including dopamine, from the cytoplasm of presynaptic neurons into synaptic vesicles for subsequent release.[2][12] By inhibiting VMAT2, deutetrabenazine and its active metabolites deplete the stores of dopamine in these vesicles, leading to a reduction in the amount of dopamine released into the synapse.[2][10] This dampening of dopaminergic signaling is believed to alleviate the hyperkinetic involuntary movements characteristic of tardive dyskinesia.[10]

Pharmacokinetic Profile

Clinical studies in healthy volunteers have demonstrated the superior pharmacokinetic profile of deutetrabenazine compared to tetrabenazine. The deuteration results in a notable increase in the half-life of the active metabolites and greater overall exposure, with only a marginal increase in peak plasma concentrations.[13][14]

Table 1: Pharmacokinetic Comparison of Deutetrabenazine and Tetrabenazine

| Parameter | Deutetrabenazine (25 mg) | Tetrabenazine (25 mg) | Fold Change |

| Total (α+β)-HTBZ Half-life (hours) | 8.6[5] | 4.8[5] | ~1.8 |

| Total (α+β)-HTBZ AUCinf (ng•hr/mL) | 542[5] | 261[5] | ~2.1 |

| Total (α+β)-HTBZ Cmax (ng/mL) | 74.6[5] | 61.6[5] | ~1.2 |

Data from a single-dose, crossover study in healthy volunteers. AUCinf: Area under the concentration-time curve from time zero to infinity. Cmax: Maximum plasma concentration.

These pharmacokinetic advantages translate to a more stable drug concentration over the dosing interval, which is thought to contribute to the improved tolerability of deutetrabenazine.[9]

Clinical Development and Efficacy

The efficacy and safety of deutetrabenazine for the treatment of tardive dyskinesia were established in two pivotal Phase 3, randomized, double-blind, placebo-controlled trials: ARM-TD and AIM-TD.[3][15]

Experimental Protocols: Pivotal Phase 3 Trials (ARM-TD and AIM-TD)

The general design of these trials followed a similar structure to ensure rigorous evaluation of the drug's efficacy and safety.

Key Methodological Aspects:

-

Patient Population: The trials enrolled adults with moderate to severe tardive dyskinesia, defined by a score of 6 or higher on the Abnormal Involuntary Movement Scale (AIMS).[16][17] Participants were required to have a stable psychiatric illness and be on stable doses of their psychoactive medications.[16][17]

-

Randomization and Blinding: Patients were randomized in a 1:1 ratio to receive either deutetrabenazine or a placebo in a double-blind fashion.[18]

-

Dosing: The ARM-TD study utilized a flexible-dosing design where deutetrabenazine was titrated to an optimal dose (12 to 48 mg/day) over 6 weeks, followed by a 6-week maintenance phase.[18] The AIM-TD trial employed fixed-dosing arms (12 mg/day, 24 mg/day, and 36 mg/day) compared to placebo.[1]

-

Primary Efficacy Endpoint: The primary outcome measure in both studies was the change in the AIMS score from baseline to week 12, as assessed by blinded, centralized video raters.[16][17]

-

Secondary Endpoints: Secondary outcomes included the proportion of patients achieving treatment success based on the Clinical Global Impression of Change (CGIC) and the Patient Global Impression of Change (PGIC).[16]

Efficacy Results

Deutetrabenazine demonstrated a statistically significant reduction in the involuntary movements associated with tardive dyskinesia compared to placebo.

Table 2: Efficacy of Deutetrabenazine in Tardive Dyskinesia (12-Week Pivotal Trials)

| Study | Treatment Group | Mean Change in AIMS Score from Baseline | p-value vs. Placebo |

| ARM-TD | Deutetrabenazine (flexible dose) | -3.0[16] | 0.019[16] |

| Placebo | -1.6[16] | ||

| AIM-TD | Deutetrabenazine (12 mg/day) | -2.1[1] | |

| Deutetrabenazine (24 mg/day) | -3.2[1] | <0.01[1] | |

| Deutetrabenazine (36 mg/day) | -3.3[1] | <0.01[1] | |

| Placebo | -1.4[1] |

AIMS: Abnormal Involuntary Movement Scale. A negative change indicates improvement.

Long-term, open-label extension studies, such as the RIM-TD study, have shown that the improvements in TD symptoms with deutetrabenazine are sustained over several years of treatment.[3][15]

Safety and Tolerability

Across the clinical trial program, deutetrabenazine was generally well-tolerated.[16][17] The incidence of psychiatric adverse events, a concern with tetrabenazine, was low and comparable to placebo.[16]

Table 3: Incidence of Selected Adverse Events in the ARM-TD Trial

| Adverse Event | Deutetrabenazine (n=58) | Placebo (n=59) |

| Anxiety | 3.4%[16] | 6.8%[16] |

| Depressed mood/Depression | 1.7%[16] | 1.7%[16] |

| Suicidal ideation | 0%[16] | 1.7%[16] |

Importantly, deutetrabenazine did not lead to a worsening of parkinsonism.[16] The favorable safety profile allows for the effective treatment of tardive dyskinesia without disrupting the ongoing management of the underlying psychiatric condition.[16][19]

Regulatory Milestones and Formulations

Deutetrabenazine was first approved by the U.S. Food and Drug Administration (FDA) in April 2017 for the treatment of chorea associated with Huntington's disease.[19][20] This was followed by an approval in August 2017 for the treatment of tardive dyskinesia in adults.[19][21] It was the first deuterated drug to receive FDA approval.[1]

To improve patient convenience and adherence, an extended-release, once-daily formulation (Austedo XR) was approved in February 2023.[21][22][23]

Conclusion

The development of deutetrabenazine marks a significant milestone in the application of pharmacokinetics to improve drug therapy. Through the strategic use of deuterium, scientists were able to create a molecule with a more favorable pharmacokinetic profile than its parent compound, leading to improved tolerability and a more convenient dosing regimen. The robust clinical trial program has firmly established its efficacy and safety in treating tardive dyskinesia, providing a much-needed therapeutic option for patients, including those with schizophrenia, who are affected by this challenging movement disorder.

References

- 1. Deutetrabenazine - Wikipedia [en.wikipedia.org]

- 2. Deutetrabenazine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Deutetrabenazine for Tardive Dyskinesia | ACNR [acnr.co.uk]

- 4. scienceopen.com [scienceopen.com]

- 5. neurology.org [neurology.org]

- 6. Valbenazine and Deutetrabenazine for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scientificupdate.com [scientificupdate.com]

- 8. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Deutetrabenazine? [synapse.patsnap.com]

- 11. droracle.ai [droracle.ai]

- 12. Deep Scientific Insights on Deutetrabenazine's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 13. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV-50717) Compared With Tetrabenazine in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. psychiatrictimes.com [psychiatrictimes.com]

- 16. Randomized controlled trial of deutetrabenazine for tardive dyskinesia: The ARM-TD study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. neurology.org [neurology.org]

- 18. cdn.mdedge.com [cdn.mdedge.com]

- 19. Teva Pharmaceutical Industries Ltd. - Teva Announces FDA Approval of AUSTEDO® (deutetrabenazine) Tablets for the Treatment of Tardive Dyskinesia in Adults [ir.tevapharm.com]

- 20. drugs.com [drugs.com]

- 21. neurologylive.com [neurologylive.com]

- 22. pharmacytimes.com [pharmacytimes.com]

- 23. FDA Approves Once-Daily Austedo XR for Tardive Dyskinesia and Chorea Associated with Huntington Disease - - Practical Neurology [practicalneurology.com]

Deutarserine: A Technical Guide to a Deuterated D-Serine Analog

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deutarserine (formerly CTP-692) is a deuterated analog of the endogenous neuromodulator D-serine. Developed with the intent of improving upon the pharmacokinetic and safety profile of its parent compound, this compound was investigated as a potential adjunctive therapy for schizophrenia. This technical guide provides an in-depth overview of this compound, including its mechanism of action, metabolic pathway, the scientific rationale for its deuteration, and a summary of its preclinical and clinical development. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are also presented to serve as a resource for researchers in the field of neuropharmacology and drug development.

Introduction to D-Serine and the Rationale for this compound

D-serine is an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission in the central nervous system. By binding to the glycine-binding site on the GluN1 subunit of the NMDA receptor, D-serine facilitates receptor activation by glutamate, playing a crucial role in synaptic plasticity, learning, and memory. Dysregulation of D-serine levels has been implicated in various neurological and psychiatric disorders, including schizophrenia.

Clinical studies have suggested that adjunctive treatment with D-serine can improve positive, negative, and cognitive symptoms in patients with schizophrenia. However, the therapeutic potential of D-serine has been hampered by concerns about its pharmacokinetic variability and potential for nephrotoxicity at higher doses. This renal toxicity is primarily attributed to its metabolism by the enzyme D-amino acid oxidase (DAO) in the kidneys, which generates cytotoxic byproducts.

This compound was developed by Concert Pharmaceuticals as a deuterium-modified analog of D-serine. The substitution of hydrogen atoms with their heavier, stable isotope, deuterium, at specific positions in the molecule was intended to leverage the kinetic isotope effect. This effect can slow down the rate of enzymatic metabolism, potentially leading to a more favorable pharmacokinetic profile, increased systemic exposure, and reduced formation of toxic metabolites, thereby mitigating the risk of nephrotoxicity.

Mechanism of Action: NMDA Receptor Modulation

This compound is designed to exert its pharmacological effects through the same mechanism as D-serine, acting as a co-agonist at the NMDA receptor. The binding of both glutamate to the GluN2 subunit and a co-agonist (like D-serine or glycine) to the GluN1 subunit is required for the opening of the receptor's ion channel, allowing for the influx of Ca2+ and subsequent activation of downstream signaling cascades involved in synaptic plasticity. Preclinical studies have shown that this compound has a similar ability to bind to and activate human NMDA receptors as D-serine.

Metabolism of D-Serine and the Role of Deuteration

The primary metabolic pathway for D-serine in mammals is oxidative deamination catalyzed by the flavoenzyme D-amino acid oxidase (DAO). DAO is highly expressed in the liver and kidneys. The enzymatic reaction converts D-serine into hydroxypyruvate, ammonia, and hydrogen peroxide. The generation of reactive oxygen species, such as hydrogen peroxide, within the proximal tubule cells of the kidney is believed to be a major contributor to D-serine-induced nephrotoxicity.

The replacement of hydrogen with deuterium at the carbon atom targeted by DAO can significantly slow down the rate of this metabolic reaction due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. As C-H bond cleavage is often the rate-limiting step in enzymatic metabolism, deuteration can lead to a decreased rate of clearance and a longer plasma half-life of the drug. For this compound, this was hypothesized to reduce the formation of nephrotoxic metabolites.

Preclinical and Clinical Data

Preclinical Findings

Preclinical studies with this compound suggested an improved pharmacokinetic and safety profile compared to D-serine. In animal models, this compound demonstrated increased metabolic stability, leading to greater plasma exposure (Area Under the Curve - AUC) and a longer half-life than corresponding doses of D-serine. Importantly, at doses where D-serine caused significant elevations in markers of kidney damage (serum creatinine and blood urea nitrogen), this compound did not produce such changes, indicating a potentially lower risk of nephrotoxicity. Preclinical data also indicated that this compound provided preferentially higher concentrations in the forebrain compared to plasma and brainstem regions.

Clinical Trials

This compound advanced into clinical trials for the adjunctive treatment of schizophrenia.

Phase 1 Studies: Phase 1 trials in healthy volunteers showed that this compound was well-tolerated across a range of doses. Consistent with preclinical findings, the studies reported no signs of renal impairment based on blood and urine markers. A crossover study comparing this compound to D-serine in healthy volunteers found that this compound resulted in increased plasma exposure. It was also noted to have low inter-individual pharmacokinetic variability compared to the high variability reported for D-serine.

Table 1: Summary of this compound Phase 1 Clinical Trial Findings

| Parameter | Finding | Citation |

| Safety | Well-tolerated in healthy volunteers. | |

| Renal Function | No signs of renal impairment. | |

| Pharmacokinetics | Increased plasma exposure compared to D-serine. | |

| Low inter-individual pharmacokinetic variability. |

Phase 2 Study (NCT04158687): A Phase 2, double-blind, randomized, placebo-controlled trial was initiated to evaluate the efficacy and safety of this compound as an adjunctive treatment in adults with schizophrenia who were stabilized on an antipsychotic medication. Patients received once-daily doses of 1g, 2g, or 4g of this compound or placebo for 12 weeks. The primary endpoint was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.

In February 2021, it was announced that the Phase 2 trial did not meet its primary endpoint. This compound did not demonstrate a statistically significant improvement in PANSS total score compared to placebo at any of the tested doses. No significant improvements were observed in the positive or negative symptom subscales of the PANSS either. While the drug was generally well-tolerated, with adverse events being mostly mild and evenly distributed across all groups, the lack of efficacy led to the discontinuation of its development for schizophrenia.

Table 2: this compound Phase 2 Clinical Trial (NCT04158687) Overview

| Parameter | Description | Citation |

| Indication | Adjunctive treatment for schizophrenia | |

| Design | Randomized, double-blind, placebo-controlled | |

| Population | 325 adults with schizophrenia on stable antipsychotic medication | |

| Intervention | This compound (1g, 2g, or 4g once daily) or placebo | |

| Duration | 12 weeks | |

| Primary Endpoint | Change from baseline in PANSS total score | |

| Outcome | Did not meet primary or secondary endpoints |

Experimental Protocols

D-Amino Acid Oxidase (DAO) Activity Assay

This protocol describes a common method for determining DAO activity based on the detection of hydrogen peroxide, a product of the enzymatic reaction.

Principle: The hydrogen peroxide produced by the DAO-catalyzed oxidation of a D-amino acid substrate is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a color change that can be quantified spectrophotometrically.

Materials:

-

Tissue homogenate or purified enzyme preparation

-

75 mM Disodium pyrophosphate buffer, pH 8.5

-

D-serine (or other D-amino acid substrate) solution

-

Horseradish peroxidase (HRP) solution

-

o-Dianisidine dihydrochloride solution (chromogenic substrate)

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a reaction mixture containing the pyrophosphate buffer, HRP, and o-dianisidine.

-

Add the enzyme sample (tissue homogenate or purified DAO) to the wells of a microplate.

-

Initiate the reaction by adding the D-serine substrate solution.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Measure the change in absorbance at a specific wavelength (e.g., 436 nm) over time.

-

Calculate the enzyme activity based on the rate of change in absorbance, using a standard curve generated with known concentrations of hydrogen peroxide.

NMDA Receptor Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of a compound for the glycine-binding site of the NMDA receptor.

Principle: This is a competitive binding assay where the test compound (e.g., this compound) competes with a radiolabeled ligand (e.g., [³H]glycine or a high-affinity antagonist like [³H]MDL 105,519) for binding to the NMDA receptor in a brain tissue preparation. The amount of radioactivity bound to the receptors is inversely proportional to the affinity of the test compound.

Materials:

-

Rat cortical membranes (source of NMDA receptors)

-

Radiolabeled ligand (e.g., [³H]MDL 105,519)

-

Unlabeled test compound (this compound) and reference compounds

-

Assay buffer (e.g., Tris-HCl)

-

Scintillation fluid

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Prepare rat cortical membranes by homogenization and centrifugation.

-

In assay tubes, combine the cortical membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

-

For non-specific binding determination, include tubes with a high concentration of an unlabeled reference compound.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Analyze the data to calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant).

Quantification of this compound and D-Serine in Plasma by LC-MS/MS

This protocol describes a general approach for the sensitive and specific quantification of D-serine and its deuterated analog in biological matrices.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to separate the analytes from other plasma components and then detect and quantify them based on their specific mass-to-charge ratios (m/z) and fragmentation patterns. Chiral chromatography or derivatization with a chiral reagent is necessary to separate D-serine from the much more abundant L-serine.

Materials:

-

Plasma samples

-

This compound and D-serine analytical standards

-

Stable isotope-labeled internal standard (e.g., D,L-serine-d3)

-

Protein precipitation solvent (e.g., acetonitrile or methanol)

-

Chiral derivatizing agent (if used)

-

LC-MS/MS system with a suitable chiral column or a standard C18 column if derivatization is performed.

Procedure:

-

Sample Preparation:

-

Thaw plasma samples.

-

Aliquot a small volume (e.g., 100 µL) and add the internal standard.

-

Precipitate proteins by adding a solvent like acetonitrile, then vortex and centrifuge.

-

Transfer the supernatant for analysis. If required, perform a derivatization step to enable chiral separation.

-

-

LC Separation:

-

Inject the prepared sample onto the LC system.

-

Use a suitable mobile phase and gradient to achieve chromatographic separation of the analytes.

-

-

MS/MS Detection:

-

The eluent from the LC is introduced into the mass spectrometer.

-

Use electrospray ionization (ESI) in positive mode.

-

Monitor specific precursor-to-product ion transitions for each analyte and the internal standard using Multiple Reaction Monitoring (MRM).

-

-

Quantification:

-

Construct a calibration curve using known concentrations of the analytical standards.

-

Determine the concentration of this compound and D-serine in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.

-

Conclusion

This compound represents a rational drug design approach aimed at optimizing the therapeutic potential of D-serine by mitigating its metabolic liabilities through deuteration. The strategy was successful in demonstrating an improved pharmacokinetic and safety profile in preclinical and early clinical studies. However, the subsequent Phase 2 trial in schizophrenia did not demonstrate the desired efficacy, leading to the cessation of its development for this indication. Despite this outcome, the story of this compound provides valuable insights into the application of deuterium chemistry in drug development and underscores the complex challenge of translating promising preclinical findings and mechanistic hypotheses into clinical efficacy for psychiatric disorders. The detailed methodologies and pathway analyses presented in this guide serve as a valuable resource for ongoing research into NMDA receptor modulators and novel therapeutic strategies for central nervous system disorders.

Deutarserine (CTP-692): A Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deutarserine (CTP-692) is a deuterated analog of D-serine developed by Concert Pharmaceuticals as a potential adjunctive therapy for schizophrenia. By acting as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, this compound was designed to address the hypofunction of this receptor system implicated in the pathophysiology of schizophrenia. The primary rationale for the deuteration of D-serine was to improve its pharmacokinetic properties and mitigate the potential for nephrotoxicity associated with the parent compound. Preclinical and Phase 1 clinical studies suggested an improved safety and pharmacokinetic profile compared to D-serine. However, the development of this compound was ultimately discontinued following a Phase 2 clinical trial that failed to demonstrate efficacy in patients with schizophrenia. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing the available preclinical and clinical data, and detailing the experimental methodologies where information is available.

Introduction

Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. While existing antipsychotic medications primarily target the dopaminergic system, there is a significant unmet need for therapies that address the full spectrum of symptoms, particularly cognitive deficits. The glutamatergic system, specifically the N-methyl-D-aspartate (NMDA) receptor, has been a key area of research for novel therapeutic approaches. Hypofunction of the NMDA receptor is hypothesized to be a core pathophysiological mechanism in schizophrenia.

D-serine, an endogenous co-agonist at the glycine site of the NMDA receptor, has shown promise in preclinical and early clinical studies as an adjunctive treatment for schizophrenia. However, its development has been hampered by concerns of nephrotoxicity at higher doses. This compound (CTP-692) was developed to overcome this limitation. The selective incorporation of deuterium in place of hydrogen at specific positions in the D-serine molecule was intended to alter its metabolism, leading to increased metabolic stability, enhanced plasma exposure, and a reduced risk of renal adverse effects.

Mechanism of Action

This compound, like its parent compound D-serine, functions as a co-agonist at the glycine modulatory site of the NMDA receptor.[1] The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist (either glycine or D-serine) for activation. Upon activation, the channel opens, allowing for the influx of calcium ions, which triggers a cascade of intracellular signaling events crucial for synaptic plasticity, learning, and memory. By acting as a co-agonist, this compound was expected to enhance NMDA receptor-mediated neurotransmission in the brain, thereby ameliorating the symptoms of schizophrenia.

dot

Figure 1: Mechanism of Action of this compound at the NMDA Receptor.

Preclinical Pharmacology

Preclinical studies were conducted to assess the in vitro and in vivo pharmacology of this compound and to compare its properties with those of D-serine. While specific quantitative data from these studies are not extensively published, press releases from Concert Pharmaceuticals have summarized the key findings.

In Vitro Studies

-

NMDA Receptor Activity: In vitro functional assays demonstrated that this compound had a similar ability to activate the NMDA receptor in the presence of glutamate as D-serine. This confirmed that the deuteration did not negatively impact the primary pharmacological activity of the molecule.

In Vivo Studies (Animal Models)

-

Pharmacokinetics: In vivo studies in animal models revealed that this compound exhibited increased metabolic stability compared to D-serine. This resulted in greater plasma exposure, as measured by the area under the curve (AUC), and a longer half-life. Furthermore, preclinical studies indicated that this compound achieved preferentially higher concentrations in the forebrain relative to plasma and the brainstem, with an overall higher brain exposure compared to D-serine.

-

Safety Pharmacology: A key objective of the preclinical program was to evaluate the renal safety of this compound. In animal models, administration of D-serine led to significant elevations in serum creatinine and blood urea nitrogen (BUN), which are biomarkers of kidney damage. In contrast, this compound did not cause these undesirable changes, suggesting an improved renal safety profile.

Preclinical Data Summary

While specific values are not publicly available, the preclinical data positioned this compound as a potentially superior alternative to D-serine.

| Parameter | Finding | Implication |

| NMDA Receptor Activation | Similar to D-serine | Preserved primary mechanism of action. |

| Metabolic Stability | Increased compared to D-serine | Potential for less frequent dosing and more consistent plasma levels. |

| Plasma Exposure (AUC) | Greater than D-serine | Enhanced bioavailability and therapeutic effect at a given dose. |

| Half-life | Longer than D-serine | Potential for improved patient compliance with a simplified dosing regimen. |

| Brain Penetration | Higher concentrations in the forebrain | Enhanced target engagement in brain regions relevant to schizophrenia. |

| Renal Safety | No significant increase in creatinine or BUN | Reduced risk of nephrotoxicity compared to D-serine. |

Clinical Pharmacology

The clinical development program for this compound included Phase 1 studies in healthy volunteers and a Phase 2 study in patients with schizophrenia.

Phase 1 Clinical Studies

A series of Phase 1 studies were conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.

-

Study Design: The Phase 1 program included a crossover study comparing single doses of this compound and D-serine, as well as single-ascending dose (SAD) and multiple-ascending dose (MAD) studies of this compound. The doses in the SAD and MAD studies ranged from 0.5 to 4 grams.

-

Pharmacokinetics: The crossover study confirmed the preclinical findings, demonstrating that this compound resulted in increased plasma exposure compared to D-serine in humans. The SAD and MAD studies showed that this compound had low inter-individual pharmacokinetic variability, a desirable characteristic for predictable dosing.

-

Safety and Tolerability: Across the Phase 1 program, this compound was generally well-tolerated. Importantly, there were no signs of renal impairment, as assessed by key blood and urine markers of kidney function.

Phase 2 Clinical Study

A Phase 2, randomized, double-blind, placebo-controlled study (NCT04158687) was initiated to evaluate the efficacy and safety of this compound as an adjunctive treatment in adults with schizophrenia.[2]

-

Study Design: A total of 325 patients who were on a stable dose of a conventional antipsychotic medication were randomized to receive once-daily doses of 1 gram, 2 grams, or 4 grams of this compound, or placebo, for 12 weeks.

-

Primary Endpoint: The primary efficacy endpoint was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at 12 weeks.

-

Results: The Phase 2 trial did not meet its primary endpoint, as this compound did not demonstrate a statistically significant improvement in the PANSS total score compared to placebo at any of the doses tested.[3][4] Furthermore, the study failed to meet its secondary endpoints.[3]

-

Safety: Treatment with this compound was generally well-tolerated in the Phase 2 trial, with adverse events being predominantly mild in severity and occurring at a similar frequency across the active and placebo groups.[3]

Clinical Data Summary

| Study | Population | Key Findings |

| Phase 1 Crossover | Healthy Volunteers | Increased plasma exposure of this compound compared to D-serine. |

| Phase 1 SAD & MAD | Healthy Volunteers | Well-tolerated at doses up to 4 grams; No evidence of renal toxicity; Low inter-individual pharmacokinetic variability. |

| Phase 2 | Patients with Schizophrenia | Failed to meet primary and secondary efficacy endpoints; Did not improve PANSS total score compared to placebo. |

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of this compound are not publicly available. The following descriptions are based on standard methodologies used in pharmaceutical development and information inferred from press releases.

In Vitro NMDA Receptor Activation Assay (Hypothetical)

-

Objective: To determine the functional activity of this compound at the NMDA receptor.

-

Method: A cell-based assay using a cell line (e.g., HEK293) stably expressing the human NMDA receptor subunits (e.g., GluN1/GluN2A). Cells would be loaded with a calcium-sensitive fluorescent dye. The assay would be performed in the presence of a fixed concentration of glutamate. Increasing concentrations of this compound or D-serine would be added, and the change in intracellular calcium concentration would be measured using a fluorescence plate reader. The data would be used to generate concentration-response curves and calculate EC50 values.

Rodent Pharmacokinetic Study (Hypothetical)

-

Objective: To compare the pharmacokinetic profiles of this compound and D-serine in rodents.

-

Method: Male Wistar or Sprague-Dawley rats would be administered a single oral or intravenous dose of this compound or D-serine. Blood samples would be collected at various time points post-dose. Plasma would be separated, and the concentrations of the respective compounds would be quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method. Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life would be calculated using non-compartmental analysis. For brain penetration studies, brain tissue would be collected at specific time points, homogenized, and analyzed for drug concentrations.

dot

Figure 2: Generalized Workflow for a Preclinical Pharmacokinetic Study.

Phase 1 Single-Ascending Dose Study (General Overview)

-

Objective: To assess the safety, tolerability, and pharmacokinetics of single ascending doses of this compound in healthy volunteers.

-

Method: A randomized, double-blind, placebo-controlled study. Cohorts of healthy subjects would receive a single oral dose of this compound or placebo. The dose would be escalated in subsequent cohorts pending a safety review of the preceding dose level. Blood and urine samples would be collected at predetermined time points to characterize the pharmacokinetic and safety profiles.

Conclusion

This compound was a rationally designed molecule that successfully leveraged the concept of deuteration to improve upon the pharmacokinetic and safety properties of D-serine. Preclinical and Phase 1 clinical data were promising, demonstrating enhanced plasma exposure and an improved renal safety profile, while maintaining the primary mechanism of action as an NMDA receptor co-agonist. However, the ultimate failure of the Phase 2 clinical trial to demonstrate efficacy in treating the symptoms of schizophrenia led to the discontinuation of its development. This outcome underscores the complexities of translating promising preclinical and early clinical findings into tangible therapeutic benefits for patients with complex neuropsychiatric disorders. The story of this compound serves as a valuable case study in drug development, highlighting both the potential of chemical modification strategies and the inherent challenges in targeting the intricate neurobiology of schizophrenia.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Concert Pharmaceuticals Reports Positive Results from Phase 1 Studies Evaluating CTP-692 in Healthy Volunteers - BioSpace [biospace.com]

- 3. This compound (CTP-692) / Sun Pharma [delta.larvol.com]

- 4. Concert Pharmaceuticals Presents Preclinical Data on CTP-692, a Novel Drug Candidate for Schizophrenia, Supporting Potential to Improve Safety Profile of D-Serine - BioSpace [biospace.com]

Early-Stage Research on CTP-692 for Psychosis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTP-692, a deuterated form of D-serine, was investigated as an adjunctive therapy for schizophrenia. The rationale for its development was rooted in the glutamate hypothesis of schizophrenia, which posits that hypofunction of the N-methyl-D-aspartate (NMDA) receptor contributes to the pathophysiology of the disorder. D-serine is an endogenous co-agonist at the glycine site of the NMDA receptor, and its administration has been explored as a therapeutic strategy to enhance NMDA receptor function. However, the clinical use of D-serine has been hampered by concerns about nephrotoxicity. CTP-692 was designed to leverage the therapeutic potential of D-serine while mitigating the risk of renal adverse effects through deuterium substitution, which can alter a molecule's metabolic profile.

This technical guide summarizes the available early-stage research on CTP-692, focusing on its preclinical and Phase 1 clinical development. Despite promising initial findings, the development of CTP-692 was ultimately discontinued after a Phase 2 trial failed to meet its primary and secondary endpoints.

Mechanism of Action

CTP-692 is a deuterated analog of D-serine. Like D-serine, it acts as a co-agonist at the glycine site of the NMDA receptor. The binding of a co-agonist to this site is necessary for the receptor to be activated by glutamate. In conditions of NMDA receptor hypofunction, as proposed in schizophrenia, enhancing the activity of the receptor through increased co-agonist availability is hypothesized to improve symptoms. The deuteration of CTP-692 was intended to slow its metabolism, leading to increased plasma and central nervous system exposure and a potentially improved safety profile compared to non-deuterated D-serine.

Below is a diagram illustrating the proposed mechanism of action of CTP-692 at the NMDA receptor.

Caption: Proposed mechanism of CTP-692 at the NMDA receptor.

Preclinical Research

Pharmacokinetics

In preclinical animal models, CTP-692 demonstrated an improved pharmacokinetic profile compared to D-serine. Specifically, administration of CTP-692 resulted in:

-

Increased plasma exposure: The area under the curve (AUC) for CTP-692 was greater than that for an equivalent dose of D-serine.

-

Longer half-life: CTP-692 was cleared from the plasma more slowly than D-serine.

These findings suggested that the deuteration of D-serine successfully slowed its metabolism, leading to a more favorable pharmacokinetic profile.

Safety (Nephrotoxicity)

A primary goal of the development of CTP-692 was to mitigate the renal safety concerns associated with D-serine. Preclinical studies in animal models reportedly demonstrated a significant safety advantage for CTP-692.

-

At doses where D-serine caused substantial nephrotoxicity, as evidenced by elevated levels of serum creatinine and blood urea nitrogen (BUN), CTP-692 administration did not lead to similar adverse renal effects.

The specific doses at which these differential effects were observed are not publicly available.

Experimental Protocols

Detailed experimental protocols for the preclinical studies are not available in the public domain. However, based on standard practices in preclinical drug development, the following methodologies were likely employed:

Pharmacokinetic Studies:

-

Animals: Standard laboratory animal models, such as rats or mice, were likely used.

-

Drug Administration: CTP-692 and D-serine would have been administered orally or intravenously at various doses.

-

Sample Collection: Blood samples would have been collected at multiple time points post-administration.

-

Analysis: Plasma concentrations of CTP-692 and D-serine would have been determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic Parameters: Standard pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, would have been calculated from the concentration-time data.

Nephrotoxicity Studies:

-

Animals: Rats are a common model for D-serine-induced nephrotoxicity.

-

Drug Administration: Animals would have been administered single or multiple doses of CTP-692 or D-serine.

-

Assessment of Renal Function: Blood samples would have been collected to measure serum creatinine and BUN levels. Urine samples may also have been collected for urinalysis.

-

Histopathology: At the end of the study, the kidneys would have been collected for histopathological examination to assess for any signs of tissue damage.

Below is a generalized workflow for the preclinical evaluation of CTP-692.

Deutarserine's Impact on Glutamatergic Pathways: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deutarserine (CTP-692), a deuterated form of D-serine, was developed as a potential adjunctive therapy for schizophrenia. The scientific rationale for its development was centered on the well-established role of the N-methyl-D-aspartate (NMDA) receptor in the pathophysiology of schizophrenia and the function of D-serine as a crucial co-agonist at this receptor. Deuteration of D-serine was intended to improve its pharmacokinetic and safety profile, thereby offering a potentially more effective and safer therapeutic option. This technical guide provides a comprehensive overview of this compound, its intended mechanism of action on glutamatergic pathways, and a summary of its preclinical and clinical development. While the clinical development of this compound for schizophrenia was ultimately discontinued due to a lack of efficacy in a Phase 2 trial, the data gathered provides valuable insights into the complexities of targeting the glutamatergic system in this disorder.

Introduction: The Glutamatergic Hypothesis of Schizophrenia and the Role of D-Serine

The glutamatergic hypothesis of schizophrenia posits that a dysfunction in the glutamatergic system, particularly at the NMDA receptor, contributes significantly to the symptoms of the disorder.[1] The NMDA receptor, a key player in synaptic plasticity, learning, and memory, requires the binding of both glutamate and a co-agonist, such as D-serine or glycine, for its activation.[2] Post-mortem studies and clinical observations have suggested that individuals with schizophrenia may have reduced levels of D-serine, leading to hypo-functional NMDA receptors.[1]

D-serine, therefore, emerged as a promising therapeutic target. However, its clinical utility has been hampered by concerns about its pharmacokinetic variability and potential for renal toxicity at higher doses.[1]

This compound (CTP-692): A Deuterated D-Serine Analog

This compound was designed to overcome the limitations of D-serine by strategically replacing hydrogen atoms with deuterium. This modification was intended to alter the metabolic fate of the molecule, leading to a more favorable pharmacokinetic and safety profile without affecting its pharmacodynamic activity at the NMDA receptor.[3] The primary goals of deuteration were to:

-

Increase systemic exposure and half-life: By slowing down the rate of metabolism, deuteration was expected to lead to higher and more sustained plasma concentrations of the active compound.

-

Improve the safety profile: Specifically, it was hypothesized that deuteration would reduce the potential for renal toxicity associated with D-serine.[3]

Preclinical Evidence of Glutamatergic Pathway Engagement

Preclinical studies with this compound provided initial support for its proposed mechanism of action and improved properties over D-serine.

In Vitro NMDA Receptor Activation

-

Objective: To confirm that deuteration did not negatively impact the ability of this compound to act as a co-agonist at the NMDA receptor.

-

Methodology: In vitro assays were conducted to measure the functional activation of the NMDA receptor in the presence of glutamate. Specific details of the assay protocol, such as the cell line used and the method of measuring receptor activation, have not been publicly disclosed in detail.

-

Results: Preclinical evaluations demonstrated that this compound had a similar functional activation of the NMDA receptor compared to D-serine. This finding was crucial as it indicated that the deuterated compound retained the desired pharmacodynamic effect.

In Vivo Pharmacokinetics and Safety

-

Objective: To compare the pharmacokinetic profile and renal safety of this compound and D-serine in animal models.

-

Methodology: Animal studies were performed to assess plasma concentrations and markers of kidney function following administration of both compounds. While specific details of the animal models and dosing regimens are not fully available, key markers such as serum creatinine and blood urea nitrogen (BUN) were monitored.

-

Results:

-